

The Intricacies of Brominated Picolimates: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4,6-dibromo-3-hydroxypicolinate

Cat. No.: B1592547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Picolinic acid, a simple pyridine derivative, has long been recognized for its significant role as a versatile scaffold in medicinal chemistry and materials science.[1][2] The introduction of a bromine atom onto the picolinic acid framework dramatically alters its physicochemical properties and reactivity, opening up a vast landscape for chemical exploration and the development of novel molecular entities. This technical guide provides a deep dive into the physical and chemical characteristics of brominated picolimates, offering a critical resource for researchers engaged in their synthesis, analysis, and application. We will explore the nuances of different positional isomers, delve into their spectroscopic and crystallographic features, and provide practical insights into their handling and reactivity.

The Brominated Picolinate Landscape: An Overview

Brominated picolimates are a class of compounds where a bromine atom is substituted at one of the available positions on the pyridine ring of picolinic acid. The position of the bromine atom (at C3, C4, C5, or C6) significantly influences the molecule's electronic distribution, steric hindrance, and ultimately, its chemical behavior and biological activity. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[3][4] The presence of the bromine atom provides a

reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the facile introduction of diverse functional groups.^[4]

Physicochemical Properties: A Comparative Analysis

The physical properties of brominated picolimates are fundamental to their handling, purification, and formulation. Below is a comparative summary of the key physical properties of the different mono-brominated picolinic acid isomers.

Property	3-Bromopicolinic Acid	4-Bromopicolinic Acid	5-Bromopicolinic Acid	6-Bromopicolinic Acid
CAS Number	30683-23-9[5]	30766-03-1[6][7]	30766-11-1[8]	21190-87-4[1]
Molecular Formula	C ₆ H ₄ BrNO ₂	C ₆ H ₄ BrNO ₂	C ₆ H ₄ BrNO ₂	C ₆ H ₄ BrNO ₂
Molecular Weight	202.01 g/mol	202.01 g/mol [6] [7]	202.01 g/mol [9] [10]	202.01 g/mol [1]
Appearance	Pale yellow crystalline form[5]	White to off-white crystalline solid	White to light yellow powder	Off-white crystalline powder[4]
Melting Point (°C)	Not specified	172-174[6][11]	173-175[9][10]	192-194[1][12]
Boiling Point (°C)	Not specified	347.8 ± 27.0 (at 760 mmHg)[6]	319.5 ± 27.0 (Predicted)[9][10]	352.8 ± 27.0 (Predicted)[1]
Density (g/cm ³)	Not specified	1.8 ± 0.1[6]	1.813[9]	1.813 ± 0.06 (Predicted)[1]
Solubility	Not specified	Soluble in polar solvents like water and alcohols	Soluble in methanol[10]	Soluble in DMSO (slightly), Methanol (slightly)[1]
pKa	Not specified	3.25 ± 0.10 (Predicted)[11]	3.41 ± 0.10 (Predicted)[10]	3.25 ± 0.10 (Predicted)[1]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of brominated picolines can be achieved through various synthetic routes, often starting from commercially available picolines or picolinic acids. A common strategy involves the direct bromination of the corresponding picolinic acid, though regioselectivity can be a challenge.

A representative synthetic approach for 5-bromopicolinic acid involves the oxidation of 5-bromo-2-methylpyridine using a strong oxidizing agent like potassium permanganate.[13]

[Click to download full resolution via product page](#)

Caption: General synthesis of 5-bromopicolinic acid.

The reactivity of the bromine atom on the pyridine ring is influenced by its position. It can readily participate in nucleophilic substitution reactions and is an excellent precursor for organometallic cross-coupling reactions, which are pivotal in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group offers another site for chemical modification, such as esterification, amidation, or reduction to the corresponding alcohol.[4]

Analytical Characterization: Unveiling the Molecular Structure

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of brominated picolinates.

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful tools for elucidating the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the position of the bromine atom. The carboxyl proton typically appears as a broad singlet at a downfield chemical shift (around 12 ppm).[14]
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. The characteristic C=O stretching vibration of the carboxylic acid and the C-Br stretching frequency, along with the aromatic C-H and C=C/C=N ring vibrations, are key diagnostic peaks.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern

of ^{79}Br and ^{81}Br , which are present in an approximately 1:1 ratio.[15]

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of brominated picolinates and for monitoring reaction progress. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a UV detector is commonly employed.[9]
- Gas Chromatography (GC): For more volatile derivatives, such as esters of brominated picolinates, GC can be a suitable analytical technique.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[16] The crystal structure of 3-bromopicolinic acid has been reported to be in the orthorhombic crystal system. [17] This technique is invaluable for understanding the solid-state packing and conformational preferences of these molecules.[16][18]

Stability and Degradation

Brominated picolinates are generally stable under normal laboratory conditions.[6] However, like other halogenated aromatic compounds, they can be susceptible to degradation under certain environmental conditions. The degradation of pyridine derivatives in the environment can occur through biotic and abiotic processes. Microbial degradation often involves initial hydroxylation of the pyridine ring followed by ring cleavage.[19][20] The presence and position of the bromine atom can influence the rate and pathway of degradation.[20] Photochemical degradation is another potential pathway for the breakdown of these compounds in the environment.

Applications in Research and Development

The primary application of brominated picolinates is as versatile building blocks in organic synthesis.[5][9] Their dual functionality allows for sequential and diverse chemical modifications, making them highly valuable in the construction of complex molecular architectures for:

- Drug Discovery: As "privileged structures," picolinate derivatives are integral to a significant number of FDA-approved drugs. Brominated picolinates serve as key intermediates in the synthesis of novel therapeutic agents targeting a wide range of diseases.[21]
- Agrochemicals: The pyridine ring is a common motif in many modern herbicides, insecticides, and fungicides. Brominated picolinates are used to synthesize new and more effective crop protection agents.[3]
- Materials Science: The ability of picolinates to chelate metal ions makes them interesting ligands for the development of new catalysts, coordination polymers, and functional materials.

Experimental Protocols

Protocol: Synthesis of 5-Bromopicolinic Acid

Disclaimer: This protocol is for informational purposes only and should be carried out by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.

Materials:

- 5-Bromo-2-methylpyridine
- Potassium permanganate (KMnO_4)
- Water
- Hydrochloric acid (6 M)
- Ethanol

Procedure:

- In a three-necked flask equipped with a thermometer and a condenser, add 5-bromo-2-methylpyridine (0.1 mol) and 100 mL of water.[13]
- Heat the mixture to 80 °C with stirring.[13]

- Slowly add potassium permanganate (0.2 mol) in portions, maintaining the reaction temperature at 85 °C.[13]
- After the addition is complete, continue to stir the reaction mixture at 85 °C for 90 minutes. [13]
- Cool the reaction mixture and filter to remove manganese dioxide.
- Adjust the pH of the filtrate to 3-4 with 6 M hydrochloric acid.[13]
- Cool the solution to room temperature to induce crystallization.
- Collect the crude product by filtration and recrystallize from ethanol to obtain pure 5-bromopicolinic acid.[13]

Protocol: HPLC Analysis of a Brominated Picolinate

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Sample of brominated picolinate

Procedure:

- Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 50:50 v/v). Degas the mobile phase before use.
- Prepare a stock solution of the brominated picolinate sample in the mobile phase at a concentration of approximately 1 mg/mL.

- Set the HPLC system parameters:
 - Flow rate: 1.0 mL/min
 - Injection volume: 10 μ L
 - Column temperature: Ambient
 - UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the specific compound)
- Inject the sample solution and record the chromatogram.
- The purity of the sample can be determined by calculating the area percentage of the main peak.

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis.

Conclusion

Brominated picolinates are a class of compounds with significant and growing importance in chemical synthesis. Their unique combination of a bromine atom and a carboxylic acid on a pyridine scaffold provides a rich platform for the development of new molecules with diverse applications. A thorough understanding of their physical and chemical characteristics, as detailed in this guide, is paramount for any researcher working with these versatile building blocks. As the demand for novel pharmaceuticals and advanced materials continues to grow, the role of brominated picolinates as key synthetic intermediates is set to expand even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromopicolinic acid | 21190-87-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Bromo-pyridinecarboxylic acid | CAS#:30766-03-1 | Chemsric [chemsrc.com]
- 7. 30766-03-1|4-Bromopicolinic acid|BLD Pharm [bldpharm.com]
- 8. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. innospk.com [innospk.com]
- 10. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 11. 4-Bromopyridine-2-carboxylic acid | 30766-03-1 [chemicalbook.com]
- 12. 6-溴吡啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. massbank.jp [massbank.jp]
- 16. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Intricacies of Brominated Picolinates: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1592547#physical-and-chemical-characteristics-of-brominated-picolinates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com